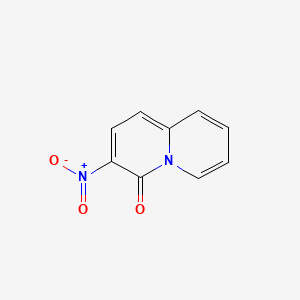
3-Nitro-4H-quinolizin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4H-quinolizin-4-one is a heterocyclic compound with a unique structure that includes a nitrogen atom at the ring junction This compound is part of the quinolizinone family, which is known for its interesting physicochemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-substituted 4H-quinolizin-4-ones involves the use of an alkyne substrate control strategy. This method is known for its good selectivity and high efficiency, with yields up to 93% . The reaction conditions are mild and cost-efficient, making it suitable for large-scale production. Another approach involves ring-closing metathesis, which allows for the synthesis of substituted quinolizin-4-ones with unusual substitution patterns .
Industrial Production Methods
Industrial production of 3-nitro-4H-quinolizin-4-one typically involves scalable methods such as the alkyne substrate control strategy. This method’s broad substrate scope and ease of scale-up make it ideal for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group at the 3-position is particularly reactive, making it a key site for these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Applications De Recherche Scientifique
3-Nitro-4H-quinolizin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-nitro-4H-quinolizin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate certain receptors or inhibit enzymes like HIV integrase and phosphoinositide-3-kinase (PI3K) . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules.
Comparaison Avec Des Composés Similaires
3-Nitro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-quinolizin-4-one: Lacks the nitro group, resulting in different reactivity and applications.
3-Amino-4H-quinolizin-4-one:
3-Methyl-4H-quinolizin-4-one: The methyl group provides different steric and electronic effects compared to the nitro group.
The presence of the nitro group in this compound makes it unique, enhancing its reactivity and expanding its range of applications in various fields.
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
3-nitroquinolizin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H |
Clé InChI |
OGTHLHYCNZBXOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


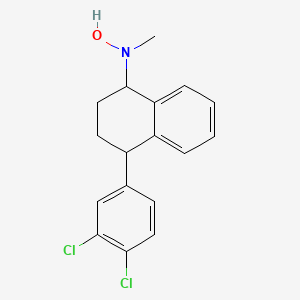
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

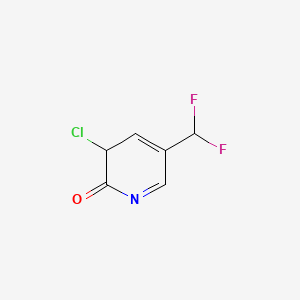
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
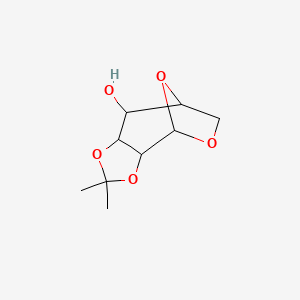
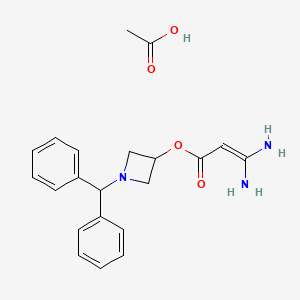

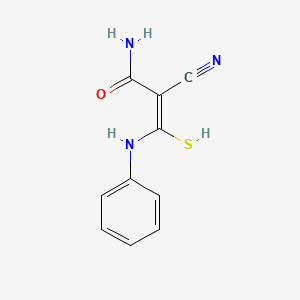
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

